1-(4-chlorophenyl)-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-(4-CHLOROPHENYL)-6-(3-PHENYLPROPYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-6-(3-PHENYLPROPYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the construction of the heterocyclic core with high efficiency and selectivity. Common reagents used in these reactions include aldehydes, amines, and isocyanides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-6-(3-PHENYLPROPYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-(4-CHLOROPHENYL)-6-(3-PHENYLPROPYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-6-(3-PHENYLPROPYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic core and have been studied for their medicinal properties.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their potential as PARP-1 inhibitors and anticancer agents.
Pyrazolo[3,4-d]pyrimidines: These compounds are used as kinase inhibitors in cancer treatment.
Uniqueness
1-(4-CHLOROPHENYL)-6-(3-PHENYLPROPYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of structural features and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C21H21ClN4O2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-(3-phenylpropyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-8-10-17(11-9-16)26-19-18(20(27)24-21(26)28)13-25(14-23-19)12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,23H,4,7,12-14H2,(H,24,27,28) |
InChI Key |
YFTAENOMWCSXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CCCC3=CC=CC=C3)N(C(=O)NC2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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